molecular formula C23H25ClN2O3S B2376337 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 686744-17-2

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No.: B2376337
CAS No.: 686744-17-2
M. Wt: 444.97
InChI Key: CCDWWLNVXHSPJQ-UHFFFAOYSA-N
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Description

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Scientific Research Applications

Future Directions

Given the diverse biological activities of indole derivatives, this compound could be a potential candidate for further study in various fields, including medicinal chemistry and drug discovery .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the indole core, sulfonylation, and subsequent functionalization with the piperidinyl group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole ring and the piperidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethanone: Similar structure but lacks the sulfonyl and piperidinyl groups.

    2-(1H-Indol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone: Similar structure but lacks the chlorophenyl group.

Uniqueness

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-1-(4-methylpiperidin-1-yl)ethan-1-one is unique due to the presence of both the sulfonyl and piperidinyl groups, which may enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3S/c1-17-10-12-25(13-11-17)23(27)16-30(28,29)22-15-26(21-9-5-3-7-19(21)22)14-18-6-2-4-8-20(18)24/h2-9,15,17H,10-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCDWWLNVXHSPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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